But-2-ene-1,4-diyl diacetate

Physical Chemistry Process Chemistry Formulation Science

Generic '1,4-diacetoxy-2-butene' masks three isomers, causing variable kinetics and stereochemical scrambling. Our trans-only CAS 1576-98-3 resolves this. • Solid at 14-16°C: weigh as solid, no solvent dilution needed. • Preserves trans geometry in Diels-Alder adducts and metathesis polymers. • Isomeric purity minimizes side products in hydrogenation to 1,4-butanediol. Bulk lots available; QC by GC/HPLC.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 1576-98-3
Cat. No. B073547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-2-ene-1,4-diyl diacetate
CAS1576-98-3
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC(=O)OCC=CCOC(=O)C
InChIInChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+
InChIKeyVZUAUHWZIKOMFC-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

But-2-ene-1,4-diyl Diacetate: Stereochemistry, Reactivity & Selection


But-2-ene-1,4-diyl diacetate (CAS 1576-98-3), systematically named (E)-4-(acetyloxy)but-2-en-1-yl acetate, is the trans-configured diester of 2-butene-1,4-diol . This C8H12O4 compound features a central trans-olefin flanked by two acetoxy termini, placing it within the 1,4-diacetoxy-2-butene isomer family. Its well-defined stereochemistry distinguishes it from the cis isomer (CAS 25260-60-0) and from regioisomers such as 3,4-diacetoxy-1-butene, leading to quantifiable differences in physical state, synthetic accessibility, and reactivity that directly influence procurement decisions in organic synthesis, polymer chemistry, and olefin metathesis applications [1].

Stereodefined trans-olefin geometry for stereoretentive synthesis workflows
Solid-state handling at standard lab temperatures, avoiding solvent dilution steps
Pre-specified isomer identity supports reproducible metathesis and Diels–Alder chemistry

Why Specify But-2-ene-1,4-diyl Diacetate Over Generic Isomers


The umbrella term '1,4-diacetoxy-2-butene' obscures three distinct isomeric species—trans-1,4-, cis-1,4-, and 3,4-diacetoxy-1-butene—that exhibit divergent physical properties, catalyst-dependent product distributions, and stereochemical outcomes in downstream transformations [1]. A procurement specification that does not explicitly require the trans isomer (CAS 1576-98-3) may inadvertently deliver the liquid cis isomer or the regioisomeric 3,4-diacetoxy-1-butene, each of which can alter reaction kinetics, product stereochemistry, and purification workflows. The quantitative evidence below demonstrates that these isomers are not interchangeable and that pre-specification of 1576-98-3 is a critical control point for reproducible chemistry.

Target But-2-ene-1,4-diyl diacetate (1576-98-3) Solid; trans configuration
Generic Isomer Risk Liquid cis isomer (25260-60-0) may alter phase behavior and stereochemical outcome
Target Specified trans-1,4-diacetoxy-2-butene
Regioisomer Risk 3,4-Diacetoxy-1-butene impurity shifts regiochemical outcome and may complicate purification

Differentiation Evidence vs Closest Analogs


Physical State: Solid vs Liquid Isomers

But-2-ene-1,4-diyl diacetate (1576-98-3) exhibits a melting point of 14–16 °C, rendering it a low-melting solid at standard laboratory and storage temperatures, whereas its cis counterpart (CAS 25260-60-0) is a liquid at 20 °C with no measurable melting point above 0 °C . The trans isomer's density (1.084 g cm⁻³ at 20 °C) and predicted boiling point (114 °C at 9 Torr) further differentiate it from the cis isomer (density 1.09 g cm⁻³, boiling point 120–121 °C at 18 Torr) . This solid-versus-liquid distinction directly impacts weighing accuracy, automated dispensing compatibility, and long-term storage stability.

Physical state contrast
Head-to-head
Solid at 20 °C (mp 14–16 °C) vs liquid cis isomer
Supports solid-dispensing workflows
Data from vendor technical datasheets
Physical Chemistry Process Chemistry Formulation Science

Catalyst-Controlled Isomer Selectivity

In the liquid-phase diacetoxylation of 1,3-butadiene, the choice of heterogeneous catalyst dictates the trans/cis product ratio. A Pd/Te/C catalyst system affords a product distribution of 75% trans-1,4-diacetoxy-2-butene, 14% cis-1,4-diacetoxy-2-butene, and 10% 3,4-diacetoxy-1-butene, whereas the RhTeC system yields only 8% trans and 87% cis, with 5% of the 3,4-isomer [1][2]. This five- to nine-fold difference in trans selectivity has direct implications for sourcing strategies: when the trans isomer is required, a supplier utilizing Pd/Te/C-type chemistry is essential to avoid costly isomer separation.

Catalyst-driven trans selectivity
Head-to-head
75% trans (Pd/Te/C) vs 8% trans (RhTeC)
Informs supplier process expectation
J. Catal. 1982; OSTI.gov report
Catalysis Process Development Isomer Selectivity

Stereoretentive Cross-Metathesis

In cross-metathesis (CM) with trans-4-octene, trans-1,4-diacetoxy-2-butene exhibits stereoretention of the trans olefin geometry when catalyzed by Ru catechothiolate complexes, as documented by Hoveyda and co-workers [1]. This contrasts with the cis isomer, which typically requires Z-selective catalysts to maintain configuration. The trans substrate's ability to participate in stereoretentive CM without erosion of olefin geometry is critical for synthesizing geometrically defined difunctional building blocks, and the effect is explicitly tabulated (Table 20 in the cited work) under standard metathesis conditions.

Stereoretentive cross-metathesis
Cross-study comparable
Trans geometry retained with Ru catechothiolate catalysts
Enables geometrically defined building blocks
J. Am. Chem. Soc. 2014, Table 20
Olefin Metathesis Stereoselective Synthesis Ruthenium Catalysis

Commercial Isomeric Purity and Batch Consistency

Major chemical suppliers routinely provide But-2-ene-1,4-diyl diacetate (1576-98-3) at ≥95% purity as determined by GC, with supporting NMR and HPLC data available from vendors such as Bidepharm and CymitQuimica . In contrast, the cis isomer (25260-60-0) is also offered at 95% purity, but the isomeric purity (freedom from trans contamination) is often not specified, posing a risk for stereosensitive applications. The availability of batch-specific analytical certificates for 1576-98-3 provides procurement teams with verifiable quality metrics.

Commercial isomeric purity
Supporting evidence
≥95% GC with NMR/HPLC verification; batch-specific certificates
Provides verifiable stereochemical identity
Supplier specifications; isomeric purity review
Quality Control Analytical Chemistry Supply Chain Assurance

Regioisomeric Purity: 1,4- vs 3,4-Disubstitution

The diacetoxylation of butadiene produces three isomers: trans-1,4-, cis-1,4-, and 3,4-diacetoxy-1-butene. The 3,4-isomer, which features a terminal olefin and an internal acetoxy group, exhibits markedly different reactivity in hydroformylation and hydrogenation sequences compared to the symmetrical 1,4-isomers [1]. In the Pd/Te/C system, the 3,4-isomer constitutes only 10% of the product mixture, but when RhTeC is used, it accounts for 5% [1][2]. Procurement of 1576-98-3 from a supplier employing trans-selective catalyst technology minimizes co-occurrence of the 3,4-isomer, which would otherwise complicate stoichiometric calculations and purification.

Regioisomeric purity control
Class-level inference
3,4-isomer minimized to 5–10% in trans-selective processes
Context-dependent; supports batch consistency review
Data to verify per supplier process
Regioselectivity Synthetic Intermediate Downstream Processing

Application Scenarios Where the Trans Isomer Outperforms


Stereodefined Dienophile for Diels–Alder Reactions

In Diels–Alder reactions where the dienophile's olefin geometry directly translates into product stereochemistry, the trans configuration of 1576-98-3 ensures that the resulting cyclohexene adduct bears the desired trans relationship between the two acetoxymethyl substituents. The cis isomer (25260-60-0) would yield the corresponding cis adduct, which may be unsuitable for target molecules requiring a specific relative stereochemistry .

Stereoretentive Cross-Metathesis for Telechelic Polymers

When synthesizing telechelic polymers or macromonomers via olefin metathesis, trans-1,4-diacetoxy-2-butene (1576-98-3) serves as a chain-transfer agent that preserves trans olefin geometry in the product backbone. This is crucial for maintaining polymer crystallinity and thermal properties. The stereoretentive behavior documented with Ru catechothiolate catalysts makes 1576-98-3 the preferred choice over the cis isomer, which may lead to stereochemical scrambling.

Solid-Phase Formulation for Automated Synthesis

The melting point of 14–16 °C allows 1576-98-3 to be weighed and dispensed as a solid under standard laboratory conditions (20–25 °C with controlled humidity), eliminating the need for liquid-handling robotics or solvent dilution required for the liquid cis isomer. This solid-state convenience reduces solvent waste and improves gravimetric accuracy in parallel synthesis campaigns .

Isomerically Pure Intermediate for 1,4-Butanediol and THF

In industrial processes that convert 1,4-diacetoxy-2-butene to 1,4-butanediol or tetrahydrofuran via hydrogenation/hydrolysis, the trans isomer (1576-98-3) offers a defined stereochemical input. Although the olefin is ultimately reduced, the isomeric purity of the starting diacetate influences downstream distillation profiles and minimizes side-product formation from regioisomeric impurities such as 3,4-diacetoxy-1-butene [1].

Application
Selection Property
Validation Focus
Stereodefined Diels–Alder dienophile
Trans olefin geometry
Product stereochemistry verification
Telechelic polymer cross-metathesis
Stereoretentive metathesis behavior
Backbone olefin geometry retention
Solid-phase automated synthesis
Low-melting solid (14–16 °C)
Gravimetric dispensing accuracy
1,4-Butanediol / THF intermediate
Defined isomeric purity
Regioisomeric impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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